molecular formula C9H10ClNO2 B14021896 Methyl 2-(2-amino-4-chlorophenyl)acetate

Methyl 2-(2-amino-4-chlorophenyl)acetate

Cat. No.: B14021896
M. Wt: 199.63 g/mol
InChI Key: AVIBYAFBKVVTNM-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-4-chlorophenyl)acetate (CAS 1261762-92-8) is a chemical building block of interest in advanced organic and medicinal chemistry research. With a molecular formula of C 9 H 10 ClNO 2 and a molecular weight of 199.63 g/mol, this compound integrates both an aromatic amine and an ester functional group on a phenyl ring core, making it a versatile synthetic intermediate . The structure suggests its potential for use in Suzuki cross-coupling reactions via its halide substituent, and for constructing complex molecular architectures through further functionalization of its amine and ester groups . This compound is particularly valuable in pharmaceutical research for the synthesis of novel active molecules. Analogs and derivatives of similar aryl-amino-acetate esters are frequently employed as key precursors in the development of heterocyclic compounds, such as thiazoles and imidazoles, which are core structures in many therapeutic agents . As a substrate, it can undergo a variety of transformations, including hydrolysis, amidation, acylation, and nucleophilic substitution, to generate diverse libraries of compounds for biological screening . Handling and Storage: This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Proper personal protective equipment should be worn, and safety data sheets should be consulted prior to use. Specific storage conditions may apply .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 2-(2-amino-4-chlorophenyl)acetate

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4,11H2,1H3

InChI Key

AVIBYAFBKVVTNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Cl)N

Origin of Product

United States

Preparation Methods

Direct Esterification of 2-Amino-4-chlorophenylacetic Acid

This is the most straightforward and commonly employed method:

  • Starting Material: 2-amino-4-chlorophenylacetic acid
  • Reagents: Methanol as esterifying agent; acid catalyst such as hydrochloric acid or sulfuric acid
  • Conditions: Reflux under controlled temperature (60–80°C) for 6–12 hours to ensure complete esterification
  • Purification: Recrystallization from ethanol/water mixtures or chromatographic techniques to achieve purity >95%
  • Yield: Typically high, often above 85% under optimized conditions

This method is widely reported in industrial and laboratory-scale syntheses due to its simplicity and efficiency.

Multi-step Synthesis via α-Bromo Intermediates

An alternative approach involves halogenation followed by esterification:

  • Step 1: Preparation of α-bromo-2-amino-4-chlorophenylacetic acid by bromination of the corresponding phenylacetic acid derivative
  • Step 2: Reflux of the α-bromo acid with methanol in the presence of concentrated sulfuric acid for 3–4 hours to form the methyl ester
  • Step 3: Work-up involves solvent evaporation under reduced pressure, extraction with dichloromethane, washing with sodium bicarbonate solution, drying, and distillation under vacuum to isolate the ester
  • Yield: Approximately 90% reported in literature

This method allows for intermediate modifications and can be advantageous for introducing additional functional groups.

Resolution and Chiral Purification

For chiral applications, resolution of racemic mixtures is critical:

  • Utilization of chiral resolving agents such as (+)- or (−)-tartaric acid to form diastereomeric salts
  • Crystallization under controlled temperature (0–30°C) with solvent systems like methanol and water mixtures
  • Separation of desired enantiomeric salt, followed by recovery of free ester by pH adjustment and solvent extraction
  • Enantiomeric purity assessed by chiral HPLC and optical rotation measurements, e.g., [α]D values ranging from +87.5 to +134.0 depending on conditions

This approach is essential in pharmaceutical contexts where stereochemistry affects biological activity.

Industrial Production Considerations

  • Raw Materials: 2-amino-4-chlorophenylacetic acid or its derivatives, methanol, acid catalysts
  • Reaction Vessels: Batch reactors or continuous flow systems to optimize heat and mass transfer
  • Process Control: Strict temperature and pH monitoring to prevent side reactions such as hydrolysis or over-esterification
  • Purification: Combination of crystallization and chromatographic techniques to ensure high purity and yield
  • Environmental and Safety: Use of appropriate solvents and neutralization of acidic waste streams is critical

Industrial processes often incorporate automation and in-line analytical techniques (e.g., HPLC, IR spectroscopy) for real-time monitoring.

Data Table Summarizing Preparation Methods

Preparation Method Starting Materials Key Reagents & Conditions Yield (%) Purification Method Notes
Direct Esterification 2-amino-4-chlorophenylacetic acid Methanol, HCl or H2SO4, reflux 60–80°C 85–90 Recrystallization, chromatography Simple, high yield, scalable
α-Bromo Intermediate Route α-Bromo-2-amino-4-chlorophenylacetic acid Methanol, conc. H2SO4, reflux 3–4 h ~90 Extraction, vacuum distillation Allows intermediate functionalization
Chiral Resolution via Diastereomeric Salts Racemic methyl 2-amino-4-chlorophenylacetate (+)-Tartaric acid, methanol/water, 0–30°C 65–70 (enriched) Crystallization, pH adjustment For enantiomeric purity, pharmaceutical use

Research Findings and Analytical Characterization

  • Spectroscopic Confirmation:

  • Stability Studies: The compound shows good stability in organic solvents but is prone to hydrolysis under strongly acidic or basic aqueous conditions. Storage at 2–8°C under inert atmosphere is recommended to maintain integrity.

  • Reaction Optimization: Parameters such as solvent polarity, catalyst concentration, reaction time, and temperature significantly influence yield and purity. For example, using methanol as solvent with catalytic HCl under reflux for 8 hours typically maximizes yield.

Summary and Outlook

This compound can be efficiently prepared via direct esterification of the corresponding amino acid or through halogenated intermediates followed by esterification. Industrial-scale production benefits from optimized reaction conditions, continuous flow techniques, and chiral resolution when needed. Analytical techniques including NMR, IR, MS, and chiral HPLC provide comprehensive structural confirmation and purity assessment.

Ongoing research explores improved catalytic systems, greener solvents, and continuous manufacturing to enhance sustainability and scalability. The compound’s role as a versatile intermediate in pharmaceutical synthesis underscores the importance of robust and reproducible preparation methods.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-amino-4-chlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Methyl 2-(2-amino-4-chlorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-amino-4-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Industry: Used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-4-chlorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active phenylacetic acid derivative. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Methyl 2-(2-amino-4-chlorophenyl)acetate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
This compound C₉H₁₀ClNO₂ 199.64 2-amino, 4-Cl Hypothetical: Potential drug precursor N/A
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 Phenyl, α-ketone Precursor for amphetamines
Methyl (4-chloro-2-vinylphenyl)acetate C₁₁H₁₁ClO₂ 210.66 4-Cl, 2-vinyl Synthetic intermediate (vinyl reactivity)
Methyl [(4-Cl-phenyl)sulfonylamino]acetate C₁₇H₁₈ClNO₄S 367.84 4-Cl, sulfonyl, phenylethyl-amino High molar mass; polar functional groups
Methyl 2-{[1-(3-Cl-4-F-phenyl)ethyl]amino}acetate C₁₁H₁₃ClFNO₂ 245.68 3-Cl-4-F, ethylamino Halogenated substituents (Cl, F)
Key Observations:
  • Halogen diversity: The presence of fluorine in ’s compound introduces stronger electronegativity, altering electronic distribution compared to the target’s chloro group.
  • Molecular Weight :

    • The target compound has a lower molecular weight (199.64 g/mol) than analogs with extended substituents (e.g., : 367.84 g/mol), suggesting better bioavailability in pharmaceutical contexts.
Methyl 2-Phenylacetoacetate ()
  • Used as a precursor for amphetamines due to its α-ketone ester functionality.
  • Lacks the amino group, simplifying synthesis but limiting versatility in reactions requiring nucleophilic amines .
Methyl (4-Chloro-2-vinylphenyl)acetate ()
  • The vinyl group enables participation in Diels-Alder or polymerization reactions, unlike the target compound’s amino group, which may direct electrophilic substitution or act as a catalyst ligand .
Methyl 2-[Bis(benzylthio)phosphoryl]acetate ()
  • Functions as a Horner–Wadsworth–Emmons (HWE) reagent for stereoselective synthesis of α,β-unsaturated esters. The target compound’s amino group could similarly participate in condensation reactions but with altered stereochemical outcomes .

Q & A

Q. Resolution Strategy :

Acquire 2D NMR (COSY, HSQC) to assign overlapping signals.

Compare IR carbonyl stretches (1740–1760 cm1^{-1}) with computed vibrational spectra (Gaussian 16) .

What safety protocols are critical for handling this compound?

Basic Research Question

  • Hazard Codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • Mitigation : Use fume hoods, PPE (nitrile gloves, goggles), and store in sealed containers under inert gas (N2_2).
  • Waste Disposal : Neutralize with dilute NaOH before incineration to avoid chlorinated byproducts .

How does hydrogen bonding influence the stability of this compound in solid-state formulations?

Advanced Research Question
The amine and ester groups form intermolecular H-bonds, stabilizing polymorphs:

  • Form I : Chains via N–H⋯O=C interactions (C(6)\text{C}(6) motif).
  • Form II : Dimers via O–H⋯N (R22(8)\text{R}_2^2(8)) .

Impact : Form I exhibits higher melting point (mp 120–122°C) and slower dissolution kinetics, critical for controlled-release formulations .

What analytical techniques differentiate between this compound and its regioisomers?

Advanced Research Question

  • LC-MS/MS : Monitor fragmentation patterns (e.g., m/z 199.63 [M+H]+^+ with Cl loss at m/z 164).
  • X-ray Powder Diffraction (XRPD) : Distinctive peaks at 2θ = 12.5°, 18.7° confirm crystallographic identity .

Validation : Pair with solid-state NMR (13C^{13}\text{C} CP-MAS) to resolve amorphous vs. crystalline impurities .

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